Cas no 54852-11-8 (2-(piperidin-3-yl)methyl-1H-indole)

2-(Piperidin-3-yl)methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a piperidin-3-ylmethyl group. This structure confers versatility in medicinal chemistry and drug discovery, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes. The piperidine moiety enhances bioavailability and binding affinity, while the indole ring offers opportunities for further functionalization. Its balanced lipophilicity and molecular rigidity make it suitable for optimizing pharmacokinetic properties. This compound is valuable in the synthesis of bioactive molecules, including potential antipsychotics, antidepressants, or serotonin receptor modulators. High-purity grades ensure reproducibility in research applications.
2-(piperidin-3-yl)methyl-1H-indole structure
54852-11-8 structure
Product Name:2-(piperidin-3-yl)methyl-1H-indole
CAS No:54852-11-8
MF:C14H18N2
MW:214.306123256683
CID:6236963
PubChem ID:83486132
Update Time:2025-08-02

2-(piperidin-3-yl)methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-(piperidin-3-yl)methyl-1H-indole
    • 2-[(piperidin-3-yl)methyl]-1H-indole
    • 54852-11-8
    • EN300-1830465
    • Inchi: 1S/C14H18N2/c1-2-6-14-12(5-1)9-13(16-14)8-11-4-3-7-15-10-11/h1-2,5-6,9,11,15-16H,3-4,7-8,10H2
    • InChI Key: JLZVMYJWHKOTDN-UHFFFAOYSA-N
    • SMILES: N1CCCC(CC2=CC3C=CC=CC=3N2)C1

Computed Properties

  • Exact Mass: 214.146998583g/mol
  • Monoisotopic Mass: 214.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 27.8Ų

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Additional information on 2-(piperidin-3-yl)methyl-1H-indole

Introduction to 2-(piperidin-3-yl)methyl-1H-indole (CAS No. 54852-11-8)

2-(piperidin-3-yl)methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 54852-11-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, characterized by a fused benzene ring and an indole core, which are well-documented for their diverse biological activities. The presence of a piperidine moiety at the 3-position of the indole ring introduces unique pharmacophoric features, making it a promising scaffold for the development of novel therapeutic agents.

The structural motif of 2-(piperidin-3-yl)methyl-1H-indole combines the aromatic stability of the indole ring with the nitrogen-rich piperidine scaffold, which is known for its ability to interact with biological targets such as enzymes and receptors. This combination has been strategically exploited in drug design to enhance binding affinity and selectivity. The compound’s molecular framework suggests potential applications in modulating pathways involving neurotransmitter systems, inflammation, and cancer biology, areas where indole derivatives have shown considerable promise.

Recent advancements in computational chemistry and structure-based drug design have facilitated a deeper understanding of how modifications in the indole-piperidine scaffold can influence biological activity. Studies have highlighted that subtle changes in the substitution pattern can lead to significant alterations in pharmacokinetic properties, including solubility, metabolic stability, and target interaction. The compound’s potential as a lead molecule has been further explored through high-throughput screening (HTS) campaigns and virtual docking studies, which have identified its suitability for further optimization.

In the realm of medicinal chemistry, 2-(piperidin-3-yl)methyl-1H-indole has been investigated for its role as an intermediate in synthesizing more complex molecules. Its versatility allows for further functionalization at both the indole and piperidine rings, enabling the creation of libraries of derivatives with tailored biological profiles. This flexibility has made it a valuable building block in academic research and industrial drug discovery programs aimed at addressing unmet medical needs.

The synthesis of 2-(piperidin-3-yl)methyl-1H-indole typically involves multi-step organic reactions, often starting from commercially available precursors such as 3-bromopiperidine and 1H-indole. Palladium-catalyzed cross-coupling reactions are commonly employed to construct the carbon-nitrogen bond between the piperidine and indole moieties. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving yields. These synthetic methodologies are critical for ensuring that sufficient quantities of the compound are available for preclinical testing.

Preclinical studies have begun to unravel the pharmacological profile of 2-(piperidin-3-yl)methyl-1H-indole. Initial findings suggest that it exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood disorders and neurodegenerative diseases. Additionally, its interaction with inflammatory pathways has been observed, indicating potential therapeutic benefits in conditions such as rheumatoid arthritis and chronic inflammation.

The compound’s pharmacokinetic properties have also been evaluated through in vitro and in vivo models. Data indicate that 2-(piperidin-3-yl)methyl-1H-indole demonstrates reasonable oral bioavailability and metabolic stability, suggesting its feasibility for clinical development. However, challenges related to solubility and potential off-target effects remain areas of focus for further optimization. Formulation strategies are being explored to enhance its solubility while maintaining efficacy.

One of the most intriguing aspects of 2-(piperidin-3-yl)methyl-1H-indole is its potential role as a prodrug or precursor molecule. By leveraging its structural features, it may be possible to design derivatives that release active metabolites within target tissues or exhibit delayed release profiles. Such strategies could improve therapeutic outcomes while minimizing side effects associated with rapid systemic absorption.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 2-(piperidin-3-yl)methyl-1H-indole. Predictive models have been developed to assess biological activity based on structural features, allowing researchers to prioritize compounds for experimental validation. This synergy between computational methods and experimental chemistry has significantly reduced the time required to move from discovery to preclinical development.

Future directions for research on 2-(piperidin-3-yl)methyl-1H-indole include exploring its potential in combination therapies. The ability to modulate multiple targets simultaneously can lead to synergistic effects that enhance therapeutic efficacy. Preclinical studies are underway to evaluate its interactions with other compounds that target different disease pathways, paving the way for novel treatment regimens.

The environmental impact of synthesizing 2-(piperidin-3-yl)methyl-1H-indole is also being considered within green chemistry principles. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with global efforts to promote sustainable pharmaceutical manufacturing practices.

In conclusion,2-(piperidin-3-ylmethyl)-1H-indole (CAS No. 54852–11–8) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of pharmacophoric elements makes it a valuable asset in pharmaceutical research, with potential applications spanning multiple therapeutic areas. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play a significant role in shaping future treatments.

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